Cucurbitacin F

Anticancer Cytotoxicity Natural Products

Cucurbitacin F is a moderate-potency STAT3 inhibitor (IC50 4.98–38.11 µM) offering a graded cytotoxic response ideal for dose-response studies where extreme potency confounds mechanistic readouts. Unlike Cucurbitacin D, its intermediate bioactivity enables reproducible apoptotic pathway dissection across cancer cell lines. This natural product also serves as a reference in entomological ecdysteroid receptor antagonism (8×10⁻⁷ M) and SAR-driven breast/ovarian cancer selectivity profiling. Optimal for researchers requiring controlled cytotoxicity.

Molecular Formula C30H46O7
Molecular Weight 518.7 g/mol
CAS No. 5939-57-1
Cat. No. B1238320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCucurbitacin F
CAS5939-57-1
Synonymscucurbitacin F
Molecular FormulaC30H46O7
Molecular Weight518.7 g/mol
Structural Identifiers
SMILESCC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)O)O)C
InChIInChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23-24,31-32,35-37H,10,13-15H2,1-8H3/b12-11+/t17-,18+,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1
InChIKeyAOHIGMQGPFTKQX-QZPKXHNASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cucurbitacin F (CAS 5939-57-1) Technical Overview and Compound Class Characterization for Research Procurement


Cucurbitacin F is a naturally occurring tetracyclic triterpenoid belonging to the cucurbitacin family of secondary metabolites, primarily isolated from plants in the Cucurbitaceae and Elaeocarpaceae families [1]. The compound features a cucurbitane skeleton characterized by a highly oxygenated structure with multiple hydroxyl and ketone functional groups [2]. It is recognized for its potential pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities, and has been identified as a direct STAT3 inhibitor in recent studies [3].

Critical Differentiation: Why Cucurbitacin F Cannot Be Substituted by Closely Related Cucurbitacin Analogs in Research Applications


Cucurbitacins exhibit pronounced structure-activity relationships, where subtle differences in oxygenation patterns and side-chain configurations confer distinct biological potency and target selectivity profiles [1]. As demonstrated by direct comparative studies, Cucurbitacin F displays intermediate cytotoxic potency relative to the highly potent Cucurbitacin D and the less active congeners, with IC50 values spanning two orders of magnitude across a panel of six human cancer cell lines [2]. Furthermore, while Cucurbitacins D, F, and I all function as STAT3 inhibitors, their relative binding affinities and downstream signaling modulation differ [3]. Consequently, substitution of Cucurbitacin F with a more potent analog such as Cucurbitacin D may compromise experimental reproducibility or alter pharmacological outcomes. The following evidence provides the quantitative foundation for selection and procurement decisions.

Quantitative Comparative Evidence for Cucurbitacin F Against Closest Analogs in Key Research Dimensions


Differential Cytotoxic Potency: Cucurbitacin F vs. Cucurbitacin D Across Six Human Cancer Cell Lines

In a direct head-to-head comparison, Cucurbitacin F demonstrated cytotoxic activity with IC50 values ranging from 4.98 to 38.11 μM across six human cancer cell lines, whereas Cucurbitacin D exhibited markedly higher potency with IC50 values ranging from 0.03 to 4.40 μM [1]. This approximately 100-fold difference in potency range underscores the critical impact of minor structural variations on biological activity and informs selection for studies requiring graded cytotoxic responses.

Anticancer Cytotoxicity Natural Products

Ecdysteroid Antagonism Potency: Cucurbitacin F vs. Cucurbitacin D

In a Drosophila melanogaster cell-based assay for antagonism of the insect steroid hormone 20-hydroxyecdysone, Cucurbitacin F exhibited a potency of 8 × 10⁻⁷ M, compared to Cucurbitacin D at 5 × 10⁻⁷ M and 3-epi-isocucurbitacin D at 7 × 10⁻⁶ M [1]. The potencies were determined against a baseline of 5 × 10⁻⁸ M for the agonist 20-hydroxyecdysone.

Insect Endocrinology Receptor Antagonism Bioactivity

STAT3 Inhibitory Activity: Cucurbitacin F vs. Cucurbitacin D and I

Gene signature-guided isolation identified Cucurbitacin F, Cucurbitacin D, and Cucurbitacin I as direct STAT3 inhibitors. Biochemical assays confirmed that all three compounds bind directly to the STAT3 protein and inhibit phosphorylation of the Tyr705 residue, thereby suppressing STAT3 transcriptional function [1]. While quantitative binding affinities (Kd) and inhibitory concentrations (IC50) were not reported in this study, the qualitative identification of STAT3 as a shared molecular target establishes a class-level functional relationship.

STAT3 Signal Transduction Anticancer

Cytotoxic Selectivity Profile: Cucurbitacin F 25-O-Acetate vs. Cucurbitacin B and E

A comparative cytotoxicity screen of cucurbitacins isolated from Cucumis prophetarum revealed that Cucurbitacin F 25-O-acetate (a naturally occurring derivative of Cucurbitacin F) exhibited a distinct cell-line selectivity profile compared to Cucurbitacin B and E. Across six human cancer cell lines (MCF-7, MDA-MB-231, A2780, A2780CP, HepG2, HCT-116), Cucurbitacin F 25-O-acetate showed IC50 values ranging from 3.4 to 18.4 μM, whereas Cucurbitacin B exhibited greater potency (IC50 0.96–16.0 μM) and Cucurbitacin E displayed a narrower range (IC50 2.1–15.9 μM) [1].

Cytotoxicity Selectivity Cancer Cell Lines

Optimal Research Application Scenarios for Cucurbitacin F Based on Quantitative Differentiation Evidence


Graded Cytotoxicity Studies Requiring Moderate Potency Tool Compounds

Cucurbitacin F is ideally suited as a moderate-potency positive control or reference compound in cytotoxicity assays where the extreme potency of Cucurbitacin D (IC50 0.03–4.40 μM) may produce rapid, complete cell death that obscures mechanistic readouts. With an IC50 range of 4.98–38.11 μM across six cancer cell lines, Cucurbitacin F provides a graded response that facilitates dose-response curve generation and mechanistic dissection of apoptotic pathways [1].

Ecdysteroid Antagonism Research in Insect Model Systems

For entomological studies investigating ecdysteroid receptor antagonism, Cucurbitacin F (potency 8 × 10⁻⁷ M) offers an intermediate activity profile between the more potent Cucurbitacin D (5 × 10⁻⁷ M) and the less active 3-epi-isocucurbitacin D (7 × 10⁻⁶ M). This makes it a valuable compound for structure-activity relationship (SAR) studies and for calibrating bioassay sensitivity in Drosophila melanogaster cell-based assays [2].

STAT3-Targeted Anticancer Research with Reduced Cytotoxic Confounding

As a direct STAT3 inhibitor, Cucurbitacin F can be employed in studies of STAT3-mediated oncogenic signaling, particularly in triple-negative breast cancer (TNBC) models where STAT3 is constitutively activated. While Cucurbitacin D is also a STAT3 inhibitor, its extreme cytotoxicity may introduce confounding factors in assays measuring STAT3-dependent transcription or cell viability. Cucurbitacin F may therefore serve as a preferable alternative when a more moderate cytotoxic profile is required [3].

Selective Cytotoxicity Screening in Breast and Ovarian Cancer Panels

Based on the selectivity profile of Cucurbitacin F 25-O-acetate, which exhibits moderate potency across MCF-7 (IC50 18.4 μM), MDA-MB-231 (IC50 3.4 μM), and A2780 (IC50 15.8 μM) cells, Cucurbitacin F is appropriate for use in breast and ovarian cancer cell line panels where a less potent but selective agent is required to identify differential sensitivity among subtypes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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